molecular formula C10H16 B14363349 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- CAS No. 94625-86-2

1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)-

Cat. No.: B14363349
CAS No.: 94625-86-2
M. Wt: 136.23 g/mol
InChI Key: DBIGUTNZWJEATL-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and reactivity. This compound is a derivative of cyclohexadiene, where one of the hydrogen atoms is replaced by a tert-butyl group, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- can be synthesized through the Birch reduction of related aromatic compounds. This method involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This process avoids over-reduction to the fully saturated ring .

Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation of benzene derivatives. The reaction typically involves the use of a ruthenium (II)-triphenylphosphine catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to cyclohexane derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or alcohols.

    Reduction: Produces cyclohexane derivatives.

    Substitution: Produces halogenated cyclohexadiene derivatives.

Scientific Research Applications

1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a hydrogen donor in catalytic hydrogenation reactions.

    Biology: Studied for its potential role in biological hydrogen transfer processes.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- exerts its effects involves its ability to donate hydrogen atoms. This hydrogen donation is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate species formed during the reaction. The compound’s reactivity is primarily driven by the formation of an aromatic ring, which serves as a driving force for various chemical transformations .

Comparison with Similar Compounds

    1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene with double bonds at different positions.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.

    Cyclohexanol, 4-(1,1-dimethylethyl)-: A hydroxylated derivative of the compound.

Uniqueness: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is unique due to its specific placement of the tert-butyl group, which significantly influences its reactivity and stability. This makes it a valuable intermediate in various chemical processes and industrial applications.

Properties

CAS No.

94625-86-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-tert-butylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

DBIGUTNZWJEATL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCC=CC1

Origin of Product

United States

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